1-{[3-(3-methoxyphenyl)-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a triazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. The choice of reagents and solvents is crucial to minimize costs and environmental impact while maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring or the triazole ring .
Scientific Research Applications
1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Pyrrolidines: Compounds with a pyrrolidine ring, used in drug discovery for their versatile biological activities.
Thiophenes: Compounds with a thiophene ring, known for their therapeutic importance in medicinal chemistry.
Uniqueness: 1-{[3-(3-METHOXYPHENYL)-4-METHYL-5-SULFANYLIDENE-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL]METHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a piperidine ring, and a methoxyphenyl group. This structural complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H23N5O2S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-4-methyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5O2S/c1-20-16(13-4-3-5-14(10-13)24-2)19-22(17(20)25)11-21-8-6-12(7-9-21)15(18)23/h3-5,10,12H,6-9,11H2,1-2H3,(H2,18,23) |
InChI Key |
YURBCHPJNXEVOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCC(CC2)C(=O)N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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